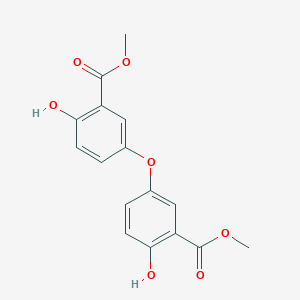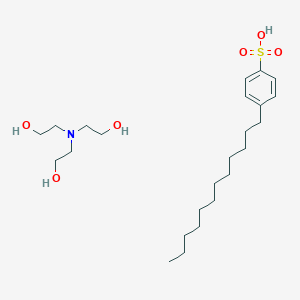
Triethanolamine p-dodecylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethanolamine p-dodecylbenzenesulfonate (TPS) is a type of surfactant that is commonly used in scientific research. It is a water-soluble compound that is synthesized using a specific method. TPS has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals.
作用机制
The mechanism of action of Triethanolamine p-dodecylbenzenesulfonate is based on its surfactant properties. Triethanolamine p-dodecylbenzenesulfonate has both hydrophilic and hydrophobic regions, which allows it to interact with both water-soluble and water-insoluble molecules. Triethanolamine p-dodecylbenzenesulfonate is able to form micelles in aqueous solutions, which can solubilize hydrophobic molecules. This property makes Triethanolamine p-dodecylbenzenesulfonate an ideal surfactant for use in various scientific research applications.
生化和生理效应
Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. Triethanolamine p-dodecylbenzenesulfonate has also been shown to have antimicrobial properties, making it useful in the development of antibacterial and antifungal agents. In addition, Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it useful in the development of anti-inflammatory drugs.
实验室实验的优点和局限性
One of the main advantages of Triethanolamine p-dodecylbenzenesulfonate is its ability to solubilize hydrophobic molecules. This property makes it useful in a wide range of scientific research applications. Triethanolamine p-dodecylbenzenesulfonate is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, there are some limitations to the use of Triethanolamine p-dodecylbenzenesulfonate in laboratory experiments. It can be toxic to cells at high concentrations, and its surfactant properties can interfere with some experimental techniques.
未来方向
There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research. One area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based drug delivery systems. Triethanolamine p-dodecylbenzenesulfonate has been shown to be an effective surfactant for the preparation of liposomes and other lipid-based drug delivery systems. Another area of interest is the development of Triethanolamine p-dodecylbenzenesulfonate-based antimicrobial agents. Triethanolamine p-dodecylbenzenesulfonate has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial and antifungal agents. Finally, there is interest in the development of Triethanolamine p-dodecylbenzenesulfonate-based anti-inflammatory drugs. Triethanolamine p-dodecylbenzenesulfonate has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, Triethanolamine p-dodecylbenzenesulfonate is a water-soluble surfactant that is commonly used in scientific research. It is synthesized using a specific method and has a wide range of applications in various fields, including biochemistry, biotechnology, and pharmaceuticals. Triethanolamine p-dodecylbenzenesulfonate has been shown to have a number of biochemical and physiological effects, and its surfactant properties make it useful in a wide range of laboratory experiments. There are many future directions for the use of Triethanolamine p-dodecylbenzenesulfonate in scientific research, including the development of new drug delivery systems, antimicrobial agents, and anti-inflammatory drugs.
合成方法
Triethanolamine p-dodecylbenzenesulfonate is synthesized using a specific method that involves the reaction between p-dodecylbenzenesulfonic acid and triethanolamine. The reaction is carried out in the presence of a solvent and a catalyst. The resulting product is a white crystalline powder that is water-soluble. The synthesis of Triethanolamine p-dodecylbenzenesulfonate is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
Triethanolamine p-dodecylbenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a surfactant in various biochemical and biotechnological experiments. Triethanolamine p-dodecylbenzenesulfonate is used to stabilize proteins and enzymes, as well as to facilitate the solubilization of hydrophobic molecules. It is also used in the preparation of liposomes and other lipid-based drug delivery systems.
属性
CAS 编号 |
3088-30-0 |
|---|---|
产品名称 |
Triethanolamine p-dodecylbenzenesulfonate |
分子式 |
C24H45NO6S |
分子量 |
475.7 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h13-16H,2-12H2,1H3,(H,19,20,21);8-10H,1-6H2 |
InChI 键 |
JHWLWOYSFJIYQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
其他 CAS 编号 |
27323-41-7 67924-05-4 3088-30-0 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant |
同义词 |
4-Dodecyl-benzenesulfonic Acid compd. with 2,2’,2’’-Nitrilotris[ethanol]; _x000B_p-Dodecyl-benzenesulfonic acid compd. with 2,2’,2’’-Nitrilotriethanol; 2,2’,2’’-Nitrilotri-ethanol compd. with p-Dodecylbenzenesulfonic Scid; 2,2’,2’’-Nitrilotris-ethanol 4-Dod |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



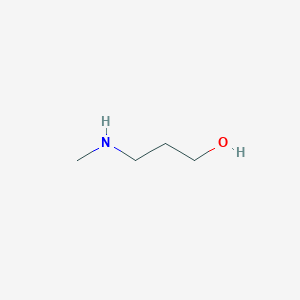
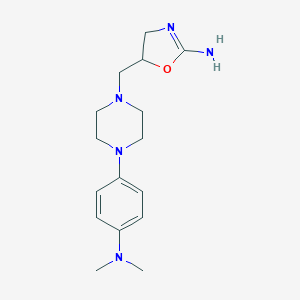
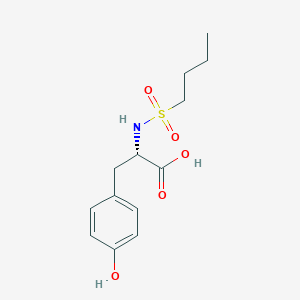
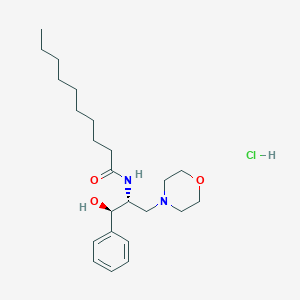
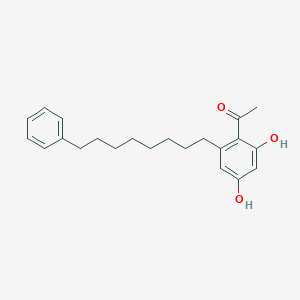
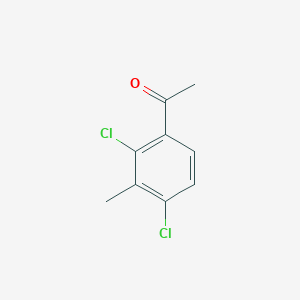
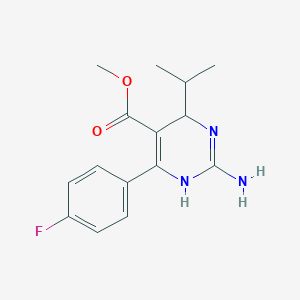
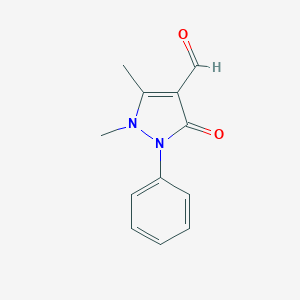
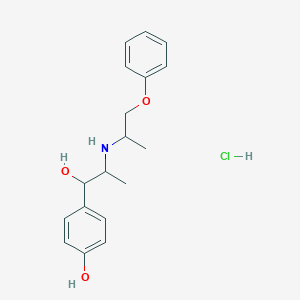
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)



